Dibenzyl N,N-diisopropylphosphoramidite

描述

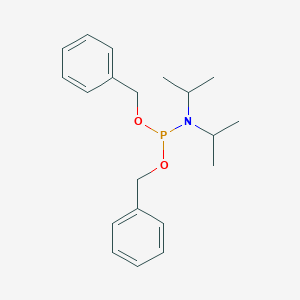

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPWLBTUUNFQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148584 | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108549-23-1 | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dibenzyl N,n Diisopropylphosphoramidite

Established Preparative Routes to Dibenzyl N,N-Diisopropylphosphoramidite

Two primary methods have been established for the synthesis of this compound. These routes offer reliable means of production, each with distinct procedural characteristics.

Reaction of Benzyl (B1604629) Alcohol with N,N-Diisopropylphosphoramidous Dichloride

A convenient and widely cited method for preparing this compound involves the reaction of benzyl alcohol with N,N-diisopropylphosphoramidous dichloride. researchgate.net This reaction is typically carried out in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger.

The process involves dissolving N,N-diisopropylphosphoramidous dichloride in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and adding anhydrous triethylamine (B128534). chemicalbook.com The mixture is cooled, typically to 0°C in an ice-salt bath, before the dropwise addition of benzyl alcohol under an inert atmosphere, such as nitrogen. chemicalbook.com Maintaining the temperature near 0°C during the addition is crucial. chemicalbook.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. chemicalbook.com The resulting solid, triethylamine hydrochloride, is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography to give the final product as an oil. researchgate.netchemicalbook.com

A reported synthesis using this method yielded 75.3% of the desired product. chemicalbook.com Common solvents for this reaction include diethyl ether, THF, or dioxane. researchgate.net

Table 1: Reaction Parameters for Synthesis via N,N-Diisopropylphosphoramidous Dichloride

| Parameter | Condition | Source |

|---|---|---|

| Starting Materials | N,N-Diisopropylphosphoramidous dichloride, Benzyl alcohol, Triethylamine | chemicalbook.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | chemicalbook.com |

| Temperature | 0°C during addition, then room temperature | chemicalbook.com |

| Reaction Time | 1 hour addition, 3 hours stirring | chemicalbook.com |

| Atmosphere | Inert (Nitrogen) | chemicalbook.com |

| Purification | Column Chromatography | researchgate.net |

| Yield | 75.3% | chemicalbook.com |

Stepwise Synthesis via Phosphorus Amide Intermediates

An alternative strategy for the synthesis of phosphoramidites like this compound involves a stepwise approach using phosphorus amide intermediates. One such method utilizes Benzyl N,N,N',N'-tetraisopropylphosphorodiamidite. tcichemicals.com This phosphorodiamidite can react with alcohols in the presence of an activator, such as 1H-tetrazole, to form a phosphoramidite (B1245037). tcichemicals.com

This stepwise route offers a versatile platform for creating various phosphite (B83602) triesters. The initial reaction of the phosphorodiamidite with one alcohol molecule yields a phosphoramidite intermediate. This intermediate can then react with a second, different alcohol to produce a phosphite triester with distinct alcohol moieties. tcichemicals.com For the synthesis of this compound, benzyl alcohol would be used in the reaction with the appropriate phosphorodiamidite intermediate. Subsequent oxidation of the phosphorus atom and deprotection steps can lead to the desired phosphate (B84403) esters. tcichemicals.com

This method is particularly useful in the synthesis of complex biomolecules, such as in the phosphorylation of inositols and nucleosides. tcichemicals.com

Optimization of Synthetic Pathways

To meet the demands of various applications, optimization of the synthetic routes for this compound is crucial. Key areas of focus include enhancing the purity of the final product and ensuring the scalability of the synthesis for laboratory needs.

Strategies for Enhanced Purity in this compound Production

The purity of this compound is critical for its subsequent use in sensitive applications like oligonucleotide synthesis. Commercial suppliers often provide the reagent with purities ranging from 90+% to over 98%. thermofisher.comtcichemicals.com

Several strategies are employed to achieve high purity:

Purification: Column chromatography on silica (B1680970) gel is a standard method for purifying the crude product obtained from synthesis. researchgate.net

Quality Control: Analytical techniques are essential for verifying purity. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a key method, with the pure compound exhibiting a characteristic chemical shift at approximately +148.2 ppm in CDCl₃. researchgate.net High-Performance Liquid Chromatography (HPLC) is also used to assess purity, with suppliers specifying a minimum of 90.0% by this method. thermofisher.com

Handling and Storage: Due to its sensitivity to moisture, this compound must be handled and stored under anhydrous conditions to prevent degradation and the formation of impurities. researchgate.netsigmaaldrich.com It can be stored in the absence of air and moisture for several months and is often kept at 2-8°C. researchgate.netsigmaaldrich.com

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram quantities for laboratory use requires careful consideration of several factors.

Reagent Stoichiometry and Addition: As the scale increases, precise control over the stoichiometry of reactants, particularly the base (e.g., triethylamine) and benzyl alcohol, becomes more critical to maximize yield and minimize side reactions. The rate of addition of benzyl alcohol must be carefully managed to control the reaction exotherm, especially at a larger scale.

Heat Management: The reaction is typically cooled to 0°C. chemicalbook.com On a larger scale, efficient heat dissipation is necessary to maintain the optimal reaction temperature and prevent runaway reactions. An ice-salt bath is effective for smaller scales, but a more robust cooling system may be needed for larger preparations.

Work-up and Purification: Filtration of the amine salt byproduct can become more time-consuming at a larger scale. The volume of solvents used for extraction and purification also increases significantly. Large-scale column chromatography can be cumbersome, and alternative purification methods like distillation under high vacuum (boiling point 130 °C at 0.55 mmHg) might be considered. chemicalbook.comsigmaaldrich.com

Mechanistic Insights into Reactions Involving Dibenzyl N,n Diisopropylphosphoramidite

Phosphitylation Reaction Pathways

The phosphitylation reaction using Dibenzyl N,N-diisopropylphosphoramidite is a multi-step process that involves the activation of the phosphoramidite (B1245037), nucleophilic attack by an alcohol, and subsequent oxidation.

The first step in the phosphitylation reaction is the activation of the phosphoramidite by a weak acid, referred to as an activator. highfine.com Commonly used activators include 1H-Tetrazole and 4,5-Dicyanoimidazole (DCI). researchgate.net The role of the activator is twofold. First, it protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group. atdbio.combiotage.com Second, the conjugate base of the activator acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine to form a highly reactive intermediate. glenresearch.com

The choice of activator can significantly impact the efficiency and rate of the coupling reaction. 1H-Tetrazole has long been the standard activator in oligonucleotide synthesis. oup.comoup.com However, it has limitations, including limited solubility in acetonitrile, which can lead to precipitation and issues in automated synthesis, and suboptimal performance with sterically hindered phosphoramidites. glenresearch.com

4,5-Dicyanoimidazole (DCI) has emerged as a more efficient activator. nih.govnih.gov The effectiveness of DCI is attributed to its higher nucleophilicity compared to 1H-Tetrazole. oup.comoup.comnih.gov Studies have shown that the time required to complete the coupling reaction can be twice as fast with DCI as the activator compared to 1H-Tetrazole. oup.comoup.comnih.govnih.gov Furthermore, DCI exhibits greater solubility in acetonitrile, mitigating the precipitation issues associated with 1H-Tetrazole. glenresearch.comnih.gov Other activators, such as 5-ethylthio-1H-tetrazole and 5-benzylthio-1H-tetrazole, have also been developed to enhance coupling efficiency, particularly for sterically demanding substrates. researchgate.net

| Activator | pKa | Solubility in Acetonitrile |

|---|---|---|

| 1H-Tetrazole | 4.8 | ~0.5 M (33.3 g/L) |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M |

| 5-Ethylthio-1H-Tetrazole | 4.3 | 0.75 M |

| 5-Benzylthio-1H-Tetrazole | 4.1 | 0.44 M |

Following activation, the phosphoramidite is converted into a highly reactive trivalent phosphorous intermediate. In the presence of an activator like 1H-Tetrazole, a phosphotetrazolide intermediate is formed. researchgate.net This intermediate is highly susceptible to nucleophilic attack.

The final step in the phosphitylation pathway is the oxidation of the unstable trivalent phosphite (B83602) triester to a stable pentavalent phosphate (B84403) triester. biotage.comumich.edu This oxidation is essential to ensure the integrity of the newly formed internucleotide linkage during subsequent steps of the synthesis cycle, which often involve acidic conditions. biotage.com

A common oxidizing agent used for this purpose is a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF). umich.edu The mechanism involves the formation of an iodine-pyridine adduct that reacts with the phosphite triester. Subsequent displacement by water leads to the oxidation of the phosphorus center from P(III) to P(V), yielding the stable phosphate triester. umich.edu This pentavalent phosphate intermediate is the desired, stable linkage that forms the backbone of synthetic oligonucleotides.

Intramolecular Staudinger Reaction Mechanisms

The trivalent phosphite triester intermediates, formed from the reaction of this compound, can undergo other reactions besides oxidation. One such transformation is the Staudinger reaction, which occurs when the phosphite triester is reacted with an organic azide. acs.org This reaction provides a pathway for the introduction of nitrogen-containing functionalities at the phosphate backbone.

The Staudinger reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite triester on the terminal nitrogen atom of the azide. wikipedia.orgjk-sci.com This addition reaction leads to the formation of a linear phosphazide intermediate. rsc.orgorganic-chemistry.org This intermediate is often transient and not isolated. rsc.org

The phosphazide can be described by resonance structures, one of which depicts a separation of charge with a positive charge on the phosphorus and a negative charge on the terminal nitrogen. This ylide-like character is a key feature of the intermediate's reactivity. In the context of modifying oligonucleotides, the phosphite triester intermediate is reacted with an azide, and this initial addition step proceeds rapidly. acs.org

The linear phosphazide intermediate is generally unstable and readily undergoes further reaction. rsc.org It cyclizes to form a four-membered ring intermediate, a phosphazene. rsc.orgresearchgate.net This cyclic intermediate is also highly transient.

The four-membered ring intermediate then collapses, extruding a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. wikipedia.orgrsc.org The extrusion of nitrogen gas results in the formation of an iminophosphorane (also known as a phosphinimine or an aza-ylide). wikipedia.orgjk-sci.com This iminophosphorane is a key productive intermediate in the Staudinger reaction, where the phosphorus atom is pentavalent and double-bonded to a nitrogen atom. This intermediate can then be subjected to various subsequent reactions, such as hydrolysis to an amine and a phosphine oxide in the classic Staudinger reduction, or intramolecular reactions to form new cyclic structures. wikipedia.org

Conversion to Phosphoramidate Products

The conversion of an alcohol to a phosphoramidate using this compound is a two-step process. The first step involves the reaction of the phosphoramidite with an alcohol in the presence of a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole. highfine.com This reaction proceeds via protonation of the nitrogen atom of the diisopropylamino group by the activator, making it a better leaving group. The alcohol then acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine to form a trivalent phosphite triester intermediate. highfine.com

Phosphoramidite Amine-Exchange Processes

This compound can undergo an amine-exchange reaction, which is particularly useful for the synthesis of N-phosphoryl amino acids. researchgate.net In this process, the diisopropylamino group is exchanged with the amino group of an amino acid. The reaction is typically carried out in the presence of an activator like 1H-tetrazole, which protonates the phosphoramidite's nitrogen atom, facilitating the nucleophilic attack by the amino group of the amino acid. researchgate.net This results in the formation of a new phosphoramidite intermediate where the phosphorus is attached to the amino acid's nitrogen. Subsequent oxidation of this intermediate, for instance with mCPBA, yields the stable N-phosphoryl amino acid. researchgate.net High yields of N-phosphoryl derivatives of various C-terminal protected amino acids, including leucine, phenylalanine, glutamic acid, and proline, have been achieved through this method. researchgate.net

Table 1: Amine-Exchange Reactions with Dibenzyl N,N-dialkylphosphoramidites

| Amino Acid (C-terminal protected) | Dibenzyl N,N-dialkylphosphoramidite | Yield of N-Phosphoryl Amino Acid |

| Leucine | N,N-dimethyl | High |

| Phenylalanine | N,N-dimethyl | High |

| Glutamic Acid | N,N-dimethyl | High |

| Proline | N,N-dimethyl | High |

| Leucine | N,N-diisopropyl | High |

| Phenylalanine | N,N-diisopropyl | High |

| Glutamic Acid | N,N-diisopropyl | High |

| Proline | N,N-diisopropyl | High |

Selectivity and Stereochemistry in Reactions with this compound

The stereochemical outcome and regioselectivity of phosphorylation reactions are critical aspects, particularly in the synthesis of complex biologically active molecules.

Regioselective Phosphorylation

In molecules containing multiple hydroxyl groups of similar reactivity, achieving regioselective phosphorylation of a specific hydroxyl group is a significant challenge. The steric bulk of the diisopropylamino group and the benzyl (B1604629) groups of this compound can play a role in directing the phosphorylation to less sterically hindered hydroxyl groups. Furthermore, the development of chiral phosphoramidite reagents has enabled highly regioselective and stereoselective phosphorylations. For instance, BINOL-derived phosphoramidites have been successfully employed for the regioselective phosphorylation of myo-inositol, a molecule with multiple hydroxyl groups. nih.govrsc.org This approach allows for the selective phosphorylation of a particular hydroxyl group, which is crucial for the synthesis of complex phosphoinositides. While not a direct application of this compound, these studies highlight the principle of using sterically demanding phosphoramidites to achieve regiocontrol in phosphorylation reactions.

Table 3: Regioselective Phosphorylation of myo-Inositol Derivatives

| myo-Inositol Derivative | Phosphoramidite Reagent | Position of Phosphorylation |

| 1,3,4,6-Tetra-O-allyl-myo-inositol | This compound | 2 and 5 positions |

| (+-)-2,4-di-O-benzyl-myo-inositol | (-)- and (+)-omega-camphanates | Resolution of 1,6-O-isopropylidene derivative |

| 1D-1,3,4,5-Tetra-O-allyl-myo-inositol | This compound | 2 and 6 positions |

Formation of Chiral Phosphoramidates

The synthesis of phosphoramidates with a stereogenic phosphorus center, known as P-chiral or P-stereogenic phosphoramidates, represents a significant area of research due to their applications as chiral ligands, in stereoselective synthesis, and as key components of bioactive molecules. The stereocontrolled formation of the P-N bond is crucial in these syntheses. While this compound is a prochiral molecule, its reaction with a chiral nucleophile or in the presence of a chiral catalyst can lead to the formation of diastereomeric or enantiomerically enriched phosphoramidates. The mechanism of these transformations is influenced by the nature of the chiral directing group, be it a chiral auxiliary, a chiral catalyst, or the nucleophile itself.

The general approach for the synthesis of chiral phosphoramidates from this compound involves the activation of the phosphoramidite, followed by nucleophilic attack of an alcohol or an amine. To induce chirality at the phosphorus center, either a chiral alcohol/amine is used as the nucleophile, or a chiral catalyst is employed to control the stereochemical outcome of the reaction with a prochiral nucleophile.

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. In this approach, a chiral alcohol or amine is reacted with a phosphorus(III) chloride precursor to form a chiral phosphoramidite. Subsequent reaction of this chiral phosphoramidite with a nucleophile, followed by oxidation, can lead to the formation of a P-stereogenic phosphoramidate with a predictable configuration at the phosphorus center.

More advanced and atom-economical methods involve the use of chiral catalysts. For instance, chiral Lewis acids or Brønsted acids can be employed to catalyze the enantioselective reaction of a phosphoramidite with a nucleophile. The catalyst typically coordinates to the phosphoramidite, activating it for nucleophilic attack and creating a chiral environment that favors the formation of one enantiomer of the product over the other.

A notable example of catalytic enantioselective synthesis of P-stereogenic phosphoramidates involves the desymmetrization of an achiral phosphorodichloridate using a chiral catalyst, followed by the addition of an amine nih.gov. This two-step, one-pot process allows for the efficient construction of chiral phosphoramidates with high enantioselectivity. Although this example does not directly utilize this compound, the mechanistic principles are applicable. The chiral catalyst, often a metal complex with a chiral ligand, coordinates to the phosphorus reagent, and the subsequent nucleophilic substitution by a phenol occurs with high stereocontrol. The resulting chiral intermediate then reacts with an amine in a stereospecific manner to yield the final P-chiral phosphoramidate.

The following table provides representative data on the enantioselective synthesis of P-chiral phosphoramidates using a catalytic system, illustrating the high levels of stereocontrol that can be achieved.

| Entry | Catalyst | Nucleophile (Phenol) | Amine | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| 1 | (S)-Y-1 | 2-Chlorophenol | 2,4-Dimethoxybenzylamine | 87 | 96:4 |

| 2 | (R)-Y-1 | 2-Chlorophenol | 2,4-Dimethoxybenzylamine | 85 | 5:95 |

| 3 | (S)-Y-1 | 4-Nitrophenol | Benzylamine | 92 | 95:5 |

| 4 | (S)-Y-1 | 2-Naphthol | (R)-1-Phenylethylamine | 81 | >99:1 (d.r.) |

This table presents illustrative data based on a Yttrium-catalyzed desymmetrization reaction to highlight the typical yields and stereoselectivities achievable in the synthesis of P-chiral phosphoramidates, as specific data for this compound in such a catalytic system is not available in the provided search results.

The reaction mechanism in such catalytic systems is thought to proceed through a coordinated intermediate where the chiral catalyst dictates the facial selectivity of the nucleophilic attack on the phosphorus center. The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a well-defined chiral pocket around the reactive center. The subsequent addition of the amine is typically stereospecific, proceeding with inversion of configuration at the phosphorus center.

The development of catalytic and stereoselective methods for the synthesis of P-chiral phosphoramidates is an active area of research. These methods provide access to a wide range of chiral phosphorus compounds that are valuable in various fields of chemistry.

Applications of Dibenzyl N,n Diisopropylphosphoramidite in Advanced Organic Synthesis

Nucleic Acid Chemistry and Oligonucleotide Synthesis

Dibenzyl N,N-diisopropylphosphoramidite plays a pivotal role in the synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules that have a wide range of applications in research, diagnostics, and therapeutics. chemimpex.com It serves as a versatile building block for the introduction of phosphate (B84403) groups, which form the backbone of nucleic acids.

Methodologies for Deoxyribonucleic Acid (DNA) Synthesis

In DNA synthesis, this compound is a crucial reagent in the widely adopted phosphoramidite (B1245037) chemistry. chemimpex.comtwistbioscience.com This method allows for the efficient and sequential addition of nucleotide monomers to a growing DNA chain on a solid support. The diisopropylamino group of the phosphoramidite is activated by a weak acid, such as tetrazole, making it a good leaving group. atdbio.com This is followed by nucleophilic attack from the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. atdbio.com Subsequent oxidation of the phosphite triester to a more stable phosphate triester completes the coupling cycle. mdpi.com The benzyl (B1604629) protecting groups on the phosphate can be removed under mild conditions, typically through catalytic hydrogenation. highfine.com

| Step | Description | Reagents |

| Activation | Protonation of the diisopropylamino group to form a good leaving group. | Tetrazole or other weak acid |

| Coupling | Nucleophilic attack by the 5'-hydroxyl group of the growing chain. | Nucleoside phosphoramidite |

| Oxidation | Conversion of the phosphite triester to a phosphate triester. | Iodine and water |

| Debenzylation | Removal of the benzyl protecting groups from the phosphate backbone. | Palladium-carbon catalytic hydrogenation |

Synthesis of Artificial Genetic Polymers (XNA), e.g., Threofuranosyl Nucleic Acids (TNA)

This compound is also employed in the synthesis of artificial genetic polymers, or XNAs, which have modified backbones. rsc.org One such example is Threofuranosyl Nucleic Acid (TNA), an alternative genetic polymer with a four-carbon threose sugar instead of the five-carbon ribose or deoxyribose. wpmucdn.com TNA is of interest as a potential progenitor to RNA and for its nuclease resistance. escholarship.org The synthesis of TNA phosphoramidite monomers and their subsequent incorporation into oligonucleotides via solid-phase synthesis utilizes this compound for the phosphorylation of the 3'-hydroxyl group. rsc.org This reagent is advantageous as it allows for the preservation of other protecting groups on the nucleoside during the phosphorylation and subsequent purification steps. rsc.org

Preparation of Phosphorothioate Derivatives

Phosphorothioate derivatives are analogs of oligonucleotides where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. chemimpex.com These modifications confer nuclease resistance, making them valuable for therapeutic applications such as antisense oligonucleotides. myskinrecipes.com this compound is used to create the phosphite triester intermediate, which is then sulfurized instead of oxidized. researchgate.net Common sulfurizing agents include phenylacetyl disulfide. researchgate.net The resulting phosphorothioate triester can then be deprotected to yield the desired phosphorothioate oligonucleotide.

| Step | Description | Reagents |

| Phosphitylation | Reaction of the 5'-hydroxyl group with a nucleoside phosphoramidite. | This compound, Tetrazole |

| Sulfurization | Conversion of the phosphite triester to a phosphorothioate triester. | Phenylacetyl disulfide or other sulfurizing agent |

| Deprotection | Removal of protecting groups from the nucleobases and phosphate backbone. | Ammonia, Thiophenol |

Nucleotide Coupling and Analog Preparation (e.g., Guanosine (B1672433) Diphosphate (B83284) Analogs)

This compound is a useful reagent for nucleotide coupling and the preparation of nucleotide analogs. medchemexpress.com For instance, it has been used in the synthesis of a guanosine diphosphate (GDP) analog, SML-8-73-1. sigmaaldrich.com The phosphitylating ability of this reagent allows for the formation of pyrophosphate linkages, which are characteristic of nucleotide diphosphates and triphosphates. The benzyl protecting groups can be selectively removed, allowing for further modifications or the final deprotection to yield the target nucleotide analog.

Solid-Phase Oligonucleotide Synthesis Techniques

Solid-phase synthesis is the standard method for producing oligonucleotides, and this compound is a key reagent in this process. atdbio.combiotage.com The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the first nucleoside is attached. biotage.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. atdbio.com The phosphoramidite chemistry, utilizing reagents like this compound, is highly efficient, with coupling efficiencies often exceeding 99%. twistbioscience.com This allows for the synthesis of oligonucleotides of considerable length with high fidelity.

Peptide and Phosphopeptide Synthesis

This compound is a key reagent in the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways and protein regulation. Its application facilitates the introduction of phosphate groups onto amino acid residues within a peptide chain.

Phosphorylation of Protected Amino Acid Derivatives

This compound is an effective phosphitylating agent for the hydroxyl groups of protected amino acid derivatives, particularly serine, threonine, and tyrosine. The reaction involves the activation of the phosphoramidite, typically with an acidic azole catalyst such as 1H-tetrazole, followed by nucleophilic attack from the hydroxyl group of the amino acid derivative. This forms a phosphite triester intermediate. Subsequent oxidation of the P(III) center to P(V), commonly achieved with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide, yields the stable phosphate triester.

High yields have been reported for the phosphorylation of protected serine derivatives (e.g., Boc-Ser-OBzl) using this methodology. researchgate.net While the N,N-diisopropyl analog provides high yields, studies have also shown that N,N-dimethyl and N,N-diethyl analogs of dibenzyl phosphoramidite are also highly effective. researchgate.net The choice of the amine substituent on the phosphoramidite can influence reactivity and steric hindrance during the reaction. The resulting dibenzyl-protected phosphate group is stable under various peptide synthesis conditions and can be deprotected at a later stage, typically by hydrogenolysis, to reveal the free phosphate group.

| Protected Amino Acid | Phosphitylating Agent | Activator | Oxidizing Agent | Outcome |

| Boc-Ser-OBzl | This compound | 1H-Tetrazole | mCPBA | Efficient phosphorylation researchgate.net |

| Protected Serine Peptides | Dibenzyl N,N-diethylphosphoramidite | Not Specified | Not Specified | Highly reactive phosphorylation researchgate.net |

| C-terminal protected Leucine, Phenylalanine, Glutamic Acid, Proline | This compound | 1H-Tetrazole | mCPBA | High yield of dibenzyl phosphoramidates researchgate.net |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for the post-assembly phosphorylation of peptides synthesized on a solid support. sigmaaldrich.com In this "global" phosphorylation approach, the fully assembled peptide, with the side chain hydroxyl groups of serine, threonine, or tyrosine residues left unprotected, is treated with the phosphoramidite reagent. This strategy allows for the site-specific phosphorylation of desired residues.

The process on the solid support mirrors the solution-phase method:

Peptide Assembly: The peptide is first assembled on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com

Phosphitylation: The resin-bound peptide is then treated with this compound and an activator (e.g., 1H-tetrazole) to phosphitylate the free hydroxyl groups.

Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an appropriate oxidizing agent.

Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and the protecting groups, including the benzyl groups on the phosphate, are removed to yield the final phosphopeptide.

This method provides a general and efficient route to O-phosphorylated peptides of various compositions. sigmaaldrich.com

Preparation of O-Phosphorylated Peptides

The synthesis of O-phosphorylated peptides using this compound provides a robust method for obtaining these important biomolecules for biological studies. nih.gov The "global phosphorylation" strategy, as described in the context of SPPS, is a common approach. rsc.org This involves the phosphitylation and subsequent oxidation of the hydroxyl-containing amino acid residues after the full peptide chain has been assembled. sigmaaldrich.com

An alternative is the "building block" approach, where a pre-phosphorylated amino acid derivative is incorporated into the peptide chain during SPPS. rsc.org While both methods are effective, the global phosphorylation approach using this compound offers the flexibility of introducing phosphate groups at a late stage in the synthesis, which can be advantageous in the synthesis of complex phosphopeptides.

Research has demonstrated the successful synthesis of O-phosphoserine and O-phosphothreonine-containing peptides on a solid phase using a similar reagent, N,N-diisopropyl-bis(4-chlorobenzyl)phosphoramidite, followed by oxidation. researchgate.net This highlights the utility of the dibenzyl phosphoramidite platform for these modifications.

Synthesis of Complex Phosphorylated Biomolecules

The utility of this compound extends beyond peptides to the synthesis of other complex phosphorylated biomolecules that play critical roles in cellular structure and signaling.

Phospholipids (e.g., Cardiolipin) Synthesis

This compound serves as a valuable phosphorylating agent in the synthesis of phospholipids. The general strategy involves the reaction of the phosphoramidite with a protected diacylglycerol or a similar lipid backbone containing a free hydroxyl group. The resulting phosphite triester is then oxidized to the phosphate triester. Subsequent deprotection of the benzyl groups yields the desired phosphodiester.

Cardiolipin, a dimeric phospholipid crucial for mitochondrial function, is characterized by a unique structure containing four acyl chains and two phosphate groups. nih.govnih.gov While the direct synthesis of cardiolipin using this compound is a multi-step process, the principles of phosphorylation using this reagent are applicable. The synthesis would involve the phosphorylation of a protected glycerol derivative, followed by coupling with another diacylglycerol unit and subsequent deprotection steps. The stability of the dibenzyl protecting groups during the assembly of the complex lipid backbone is a key advantage.

Myo-Inositol Phosphates and Derivatives

Myo-inositol phosphates are a diverse group of signaling molecules involved in numerous cellular processes. unimi.it The chemical synthesis of these molecules is essential for biological investigations. This compound has been shown to be a highly effective reagent for the phosphorylation of partially protected myo-inositol derivatives. researchgate.net

Design and Synthesis of Inositol Phosphate Receptor Antagonists

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are intracellular calcium (Ca²⁺) channels that play a vital role in cellular signaling by releasing Ca²⁺ from intracellular stores. nih.gov The design and synthesis of antagonists for these receptors are critical for studying their physiological functions and for potential therapeutic applications.

A significant challenge in this field has been the development of potent and specific competitive antagonists. While heparin has been commonly used, its utility is limited by off-target effects. nih.gov Recent research has focused on synthesizing inositol phosphate-based competitive antagonists. nih.gov A versatile synthetic scheme has been developed to systematically manipulate meso-compounds, leading to a family of dimeric analogs of 2-O-butyryl-(1,3,4,6)IP4 and (1,3,4,5,6)IP5. nih.gov These novel analogs have demonstrated the ability to compete with inositol 1,4,5-trisphosphate for binding to the receptor without initiating Ca²⁺ release, effectively acting as competitive antagonists with affinities comparable to heparin. nih.gov

The synthesis of these complex phosphorylated inositol derivatives often involves the use of phosphoramidite chemistry, where reagents like this compound are employed for the controlled, stepwise phosphorylation of the inositol ring system. The benzyl protecting groups on the phosphate are advantageous as they can be removed under mild conditions, typically through hydrogenolysis, preserving the integrity of the complex molecule.

Phosphorylation in the Synthesis of Nucleoside Phosphate Drugs (e.g., Sofosbuvir, Tenofovir, Adefovir)

This compound is a key reagent in the synthesis of several nucleoside phosphate and phosphonate drugs, which are cornerstones in the treatment of viral infections. highfine.com The introduction of a phosphate or phosphonate moiety is critical for the bioactivity of these drugs, as they mimic endogenous nucleotides to inhibit viral polymerases.

Sofosbuvir: A prominent anti-hepatitis C virus (HCV) drug, Sofosbuvir, is a prodrug that is metabolized in the body to its active triphosphate form. The synthesis of Sofosbuvir involves a crucial phosphorylation step.

Tenofovir and Adefovir: These are acyclic nucleotide analogues used in the treatment of HIV and hepatitis B. nih.gov Adefovir is an inhibitor of HIV-1 reverse transcriptase and its prodrug form is used to treat chronic hepatitis B. nih.gov The synthesis of these molecules also relies on the introduction of a phosphonate group.

The general strategy for phosphorylation using this compound involves a three-step process:

Reaction of the phosphoramidite with the hydroxyl group of the nucleoside in the presence of a weak acid catalyst like 1H-tetrazole or 4,5-dicyanoimidazole to form a phosphite triester intermediate. highfine.com

Oxidation of the trivalent phosphorus to a pentavalent phosphate.

Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final phosphorylated product. highfine.com

This method offers mild reaction conditions and straightforward purification of intermediates, making it a preferred choice in pharmaceutical manufacturing. highfine.com

General Phosphorylation Procedures for Diverse Biomolecules

The application of this compound extends beyond nucleosides to the phosphorylation of a wide range of biomolecules, including amino acids, peptides, and sugars. medchemexpress.com Protein phosphorylation is a fundamental post-translational modification that regulates numerous cellular processes. highfine.com

The phosphite-triester approach using this compound has been successfully applied to the O-phosphorylation of serine, threonine, and tyrosine residues within peptides. researchgate.net This method is valued for its efficiency and the mild conditions required for the deprotection of the final phosphate group, which is crucial for maintaining the integrity of sensitive biomolecules. highfine.comresearchgate.net

The general procedure mirrors that used for nucleosides: phosphitylation of a hydroxyl group, oxidation of the resulting phosphite triester, and subsequent deprotection of the benzyl groups. This reliable method has become a standard for the chemical synthesis of phosphopeptides and other phosphorylated biomolecules for biological studies. medchemexpress.com

Broader Synthetic Applications in Complex Molecular Architectures

The utility of this compound is not limited to the phosphorylation of biomolecules but also encompasses a broader range of applications in the synthesis of complex organic molecules.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds beyond nucleoside analogs. chemimpex.com Its ability to introduce a dibenzyl phosphate group, which can be further functionalized or deprotected, makes it a valuable tool in drug design and development. The phosphoramidite's reactivity allows for the construction of complex molecular scaffolds that are central to the discovery of new therapeutic agents. chemimpex.com

While direct applications are less commonly cited, the phosphoramidite chemistry, in which this compound is a key player, is foundational to the synthesis of chiral phosphine ligands. These ligands are essential components of specialized catalysts used in asymmetric catalysis, a field critical for the enantioselective synthesis of pharmaceuticals and other fine chemicals. The phosphorus center introduced by the phosphoramidite can be modified to create a diverse array of ligands for transition metal catalysts.

The synthesis of functionalized polymers with specific properties is a rapidly growing area of materials science. nih.gov Polymers containing phosphorus moieties exhibit unique characteristics, including flame retardancy, and have applications in biotechnology and nanotechnology. nih.gov Reagents like this compound can be utilized to introduce phosphate or phosphonate groups onto polymer backbones or as part of the monomer units before polymerization. This functionalization can impart desired properties to the resulting materials, opening up new possibilities for advanced polymers in various technological fields. mdpi.com

Bioconjugation Strategies Utilizing this compound

This compound is a versatile phosphitylating agent that plays a crucial role in modern bioconjugation by enabling the creation of phosphate linkages between various biomolecules. chemimpex.comresearchgate.net Its primary function is not typically direct, large-scale bioconjugation, but rather the synthesis of functionalized biomolecular building blocks—such as modified oligonucleotides, phosphopeptides, and glycoconjugates—which are then used in subsequent conjugation reactions. chemimpex.commedchemexpress.com The stability and high coupling efficiency of this reagent make it an invaluable tool in the multi-step synthesis of complex biomolecular constructs. chemimpex.com

The general strategy for its use involves a three-step process:

Phosphitylation: The phosphoramidite reacts with a free hydroxyl group on a biomolecule (e.g., an amino acid or a nucleoside) in the presence of a weak acid activator, like 1H-tetrazole, to form a trivalent phosphite triester intermediate. highfine.com

Oxidation: The unstable phosphite triester is oxidized to the more stable pentavalent phosphate. highfine.com

Deprotection: The two benzyl groups on the phosphate are removed, typically via palladium-carbon catalytic hydrogenation, to yield the final phosphoric acid functional group. highfine.com

Key Bioconjugation Strategies:

Synthesis of Phosphopeptides: Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes. highfine.com this compound is instrumental in the chemical synthesis of phosphopeptides, which are vital tools for studying these processes. medchemexpress.comnih.gov The reagent is used for the site-specific phosphorylation of hydroxyl-containing amino acids such as serine, threonine, and tyrosine within a peptide sequence. researchgate.nethighfine.com This "building block" approach allows for the precise incorporation of phosphoserine, phosphothreonine, or phosphotyrosine into peptides during solid-phase peptide synthesis (SPPS). nih.gov The resulting synthetic phosphopeptides are used to investigate protein-protein interactions, study the specificity of phosphatases, and develop kinase inhibitors. nih.gov

Functionalization of Oligonucleotides: Phosphoramidite chemistry is the cornerstone of automated, solid-phase DNA and RNA synthesis. chemimpex.com While standard phosphoramidites are used to build the nucleic acid backbone, specialized phosphoramidites, including this compound derivatives, are used to introduce functional groups for subsequent conjugation. nih.gov This methodology allows for the precise placement of modifications at either terminus or at internal positions of an oligonucleotide. mdpi.com These modifications can introduce reactive handles such as alkynes for click chemistry, or amines for coupling with N-hydroxysuccinimidyl (NHS) esters. nih.govmdpi.com The functionalized oligonucleotides can then be conjugated to a wide array of molecules, including peptides, proteins, fluorescent dyes, or surfaces, creating powerful tools for diagnostics and therapeutic applications. chemimpex.comresearchgate.net

Formation of Glycoconjugates: Glycosylation is another key biological process, and the synthesis of well-defined glycoconjugates is essential for studying carbohydrate-protein interactions and immunology. Phosphoramidite-based reagents are used to create oligonucleotide-glycoconjugates. nih.gov In some strategies, a specialized phosphoramidite building block is incorporated into a growing oligonucleotide chain to serve as a branching point. nih.gov Following the removal of orthogonal protecting groups, this branching unit's exposed hydroxyl functions can be reacted with glycosyl phosphoramidites, allowing for the attachment of multiple, distinct sugar units to a single oligonucleotide scaffold. nih.gov

The table below summarizes the primary bioconjugation strategies facilitated by this compound and related phosphoramidite chemistry.

| Bioconjugation Strategy | Role of Phosphoramidite Reagent | Resulting Intermediate/Product | Example of Subsequent Application |

|---|---|---|---|

| Peptide & Protein Phosphorylation | Site-specific phosphitylation of Ser, Thr, or Tyr residues. researchgate.nethighfine.com | Synthetic Phosphopeptides. nih.gov | Studying kinase-substrate interactions and SH2 domain binding. nih.gov |

| Oligonucleotide Functionalization | Incorporation of modified monomers with reactive handles (e.g., alkynes, amines) into DNA/RNA sequences. nih.govmdpi.com | Functionalized Oligonucleotides. | "Click" chemistry conjugation to azide-tagged proteins or fluorescent dyes. mdpi.comresearchgate.net |

| Glycoconjugate Synthesis | Creation of branching points within an oligonucleotide for multi-valent glycosylation. nih.gov | Oligonucleotide-Glycoconjugates. | Probes for studying lectin binding and cellular recognition events. |

Catalytic Roles and Ligand Design with Dibenzyl N,n Diisopropylphosphoramidite

Development of Palladium-Phosphine Complexes Incorporating Phosphoramidite (B1245037) Ligands

The development of palladium complexes for catalysis often involves the strategic selection of ligands to tune the metal center's electronic and steric properties. Phosphine-based ligands are central to this field due to the strong interaction between phosphorus atoms and the metal surface. While specific research on the formation of palladium complexes with Dibenzyl N,N-diisopropylphosphoramidite as a ligand is not prominent, the broader family of phosphoramidites has been successfully employed.

Typically, the synthesis of such complexes involves reacting a palladium precursor, like K₂PdCl₄, with the desired phosphoramidite ligand. This is often followed by reduction with an agent such as NaBH₄, which can lead to the formation of palladium nanoparticles stabilized by the phosphoramidite ligand on their surface. nih.govacs.org Studies on other phosphoramidites, particularly chiral binaphthyl-based structures, have shown that these ligands can effectively stabilize palladium nanoparticles, with particle sizes often ranging from 2 to 5 nanometers. nih.govacs.org The presence and coordination of the ligand on the nanoparticle surface can be investigated using techniques like ³¹P NMR spectroscopy, although signals may be difficult to observe due to the heterogeneous nature of the material. nih.gov

Application in Suzuki Cross-Coupling Reactions of Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The coupling of aryl chlorides, which are often more economical but less reactive than their bromide or iodide counterparts, presents a significant challenge that necessitates highly active catalyst systems.

The efficacy of palladium catalysts in this reaction is heavily dependent on the choice of ligand. While bulky, electron-rich phosphine ligands have demonstrated success, research has also explored the use of phosphoramidite ligands. researchgate.net For instance, certain palladium-phosphoramidite catalyst systems have been developed that show high efficiency in the Suzuki coupling of aryl bromides with arylboronic acids. researchgate.net These ligands are noted for being cost-effective and relatively easy to prepare from commercially available starting materials. researchgate.net

Although direct evidence for this compound in the Suzuki coupling of aryl chlorides is absent from the reviewed literature, studies on other phosphoramidites provide a template for potential applications. For example, binaphthyl-based phosphoramidite ligands have been used to stabilize palladium nanoparticles, which then serve as catalysts for asymmetric Suzuki coupling reactions, achieving high yields and excellent enantioselectivity. nih.govacs.org This demonstrates the general viability of the phosphoramidite scaffold in creating active catalysts for C-C bond formation.

Interactive Table: Suzuki Coupling of 1-bromo-2-methylnaphthalene and 1-naphthaleneboronic acid with a generic Phosphoramidite-Pd Catalyst

Below is a representative data table illustrating the performance of a generic phosphoramidite-palladium catalyst in a Suzuki coupling reaction, based on findings for the broader ligand class.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | Toluene | 80 | 24 | 75 |

| 2 | 0.5 | Dioxane | 100 | 18 | 82 |

| 3 | 0.5 | Toluene/H₂O | 90 | 20 | 78 |

| 4 | 1.0 | THF | 65 | 36 | 65 |

Note: This data is illustrative of general phosphoramidite ligand performance and not specific to this compound.

Influence on Catalytic Activity and Regioselectivity in Transition Metal Catalysis

The structure of a phosphoramidite ligand can significantly influence the catalytic activity and selectivity of the palladium center. The nitrogen and oxygen atoms within the phosphoramidite structure can modulate the electronic properties of the phosphorus donor atom, which in turn affects the catalytic cycle steps, such as oxidative addition and reductive elimination.

In asymmetric catalysis, chiral phosphoramidite ligands are designed to create a specific chiral environment around the metal center, enabling control over the stereochemical outcome of a reaction. For example, in asymmetric Suzuki reactions, binaphthyl-based phosphoramidite ligands have been shown to induce excellent enantioselectivity (>99% ee). nih.gov The steric bulk of the amine substituent on the phosphoramidite (such as the diisopropyl group in this compound) can also play a crucial role. Larger groups can promote the reductive elimination step and help stabilize the catalytically active monoligated palladium species.

While the catalytic profile of this compound itself remains an area for future investigation, the principles derived from related systems suggest that its electronic and steric profile could potentially be harnessed for specific catalytic applications. The benzyl (B1604629) groups would influence the steric environment, while the diisopropylamino group would affect the electron-donating properties of the phosphorus atom. Further research is required to determine how these features would translate into catalytic activity and selectivity in key reactions like Suzuki cross-coupling.

Theoretical and Computational Studies on Dibenzyl N,n Diisopropylphosphoramidite Reactivity

Molecular Orbital Calculations and Reaction Mechanism Elucidation

Computational chemistry, particularly molecular orbital calculations, serves as a powerful tool for elucidating the complex reaction mechanisms of phosphoramidites, including Dibenzyl N,N-diisopropylphosphoramidite. These studies provide insights into the electronic structure, transition states, and reaction intermediates that govern the compound's reactivity, particularly in the context of phosphorylation and oligonucleotide synthesis.

The fundamental reaction in phosphoramidite (B1245037) chemistry is the coupling of the phosphoramidite with a hydroxyl group, typically from a growing oligonucleotide chain, facilitated by an activator like tetrazole. amerigoscientific.com Theoretical models, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of this reaction. The mechanism involves the protonation of the nitrogen atom of the diisopropylamino group by the activator. This step is crucial as it transforms the poor leaving group (-N(iPr)₂) into a good leaving group (H-N(iPr)₂), making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group.

Molecular orbital calculations help visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants and intermediates. In the activated phosphoramidite, the LUMO is centered on the phosphorus atom, indicating its electrophilicity. The nucleophilic attack by the hydroxyl group is a HOMO-LUMO interaction, leading to the formation of a transient trigonal bipyramidal intermediate or transition state. Computational analysis can determine the energy barriers associated with the formation and breakdown of this intermediate, clarifying the reaction kinetics.

The subsequent step, oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester, can also be modeled. researchgate.net These calculations help to understand the energetics and feasibility of different reaction pathways, confirming the stepwise nature of the phosphoramidite coupling reaction.

Table 1: Key Steps in the Phosphoramidite Coupling Reaction Mechanism

| Step | Description | Role of this compound | Computational Insight |

| 1. Activation | The phosphoramidite is activated by a weak acid, such as tetrazole. | The nitrogen of the diisopropylamino group is protonated. | Calculation of pKa values and proton affinity to confirm the site of protonation. |

| 2. Coupling | A nucleophile (e.g., a 5'-hydroxyl group of a nucleoside) attacks the electrophilic phosphorus atom. | The diisopropylammonium ion is displaced, forming a new P-O bond. | Modeling of the SN2-like transition state and calculation of the activation energy barrier. |

| 3. Oxidation | The resulting phosphite triester is oxidized to a stable phosphate triester. | The P(III) center is converted to a P(V) center. | Analysis of the reaction energetics with an oxidizing agent (e.g., iodine/water). |

Structure-Reactivity Relationship Analysis in Phosphoramidite Chemistry

The reactivity of phosphoramidites is intricately linked to their molecular structure, specifically the nature of the substituents attached to the phosphorus atom. In this compound, these substituents are the two benzyloxy groups and the N,N-diisopropylamino group. The interplay of their steric and electronic properties dictates the compound's stability and reactivity during chemical synthesis. amerigoscientific.com

Steric Effects: The N,N-diisopropylamino group is a bulky substituent. This steric hindrance plays a dual role. Firstly, it enhances the stability of the phosphoramidite reagent, preventing unwanted side reactions and degradation during storage. nih.gov Secondly, it influences the kinetics of the coupling reaction. While a certain degree of steric bulk is beneficial for stability, excessive hindrance can slow down the rate of nucleophilic attack at the phosphorus center. nih.govresearchgate.net The diisopropylamino group is considered to provide an optimal balance between stability and reactivity for efficient synthesis. nih.gov The benzyloxy groups also contribute to the steric environment around the phosphorus atom.

Electronic Effects: The substituents also exert significant electronic effects. The nitrogen atom of the diisopropylamino group is a π-donor, which can donate electron density to the phosphorus atom. This donation reduces the electrophilicity of the phosphorus, contributing to the reagent's stability. However, upon protonation by the activator, the nitrogen atom's ability to donate electrons is nullified, and the group becomes strongly electron-withdrawing, which greatly enhances the phosphorus atom's electrophilicity, thus "activating" the molecule for the coupling reaction. The benzyloxy groups are primarily σ-electron withdrawing, which also contributes to the electrophilic character of the phosphorus center, facilitating the desired nucleophilic substitution.

The structure-reactivity relationship is fundamental to the success of phosphoramidite chemistry. The careful selection of protecting groups (like the benzyl (B1604629) groups on the phosphate oxygen) and the amino group (diisopropylamine) allows for fine-tuning the reagent's properties for specific applications, ensuring high coupling efficiencies, which often exceed 99%. twistbioscience.com

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent Group | Type | Steric Effect | Electronic Effect | Impact on Reactivity |

| N,N-Diisopropylamino | Amino Group | High steric bulk | π-donating (before activation); σ-withdrawing (after protonation) | Increases stability of the reagent; enables rapid activation and coupling. nih.gov |

| Benzyloxy | Protecting Group | Moderate steric bulk | Inductively electron-withdrawing | Contributes to the electrophilicity of the phosphorus atom. |

Challenges and Future Perspectives in Research on Dibenzyl N,n Diisopropylphosphoramidite

Challenges in Product Purification and Impurity Management

A significant hurdle in the application of Dibenzyl N,N-diisopropylphosphoramidite lies in the purification of the final phosphorylated products and the management of impurities. The reagent itself is sensitive to moisture and air, which necessitates careful handling and storage in anhydrous conditions to prevent hydrolysis and the formation of undesired byproducts. researchgate.net

The primary method for purification of the phosphoramidite (B1245037) is chromatography on silica (B1680970) gel. researchgate.net However, the process of phosphitylation can generate a variety of impurities that complicate the isolation of the desired product. These can arise from side reactions, incomplete reactions, or the degradation of the reagent or product during the reaction or workup.

Common Impurities and Their Sources:

| Impurity Type | Potential Source |

| Phosphonate | Oxidation of the phosphite (B83602) triester intermediate |

| H-phosphonate | Hydrolysis of the phosphoramidite reagent |

| Unreacted Starting Material | Incomplete reaction due to steric hindrance or deactivation of the reagent |

| Diisopropylamine | Liberation during the coupling reaction |

Advancements in Phosphoramidite Reagent Design

One major area of development is the creation of more stable phosphoramidite analogs. chemimpex.com The poor bench stability of many phosphoramidites necessitates on-demand synthesis or stringent storage conditions. chemimpex.com Flow chemistry has emerged as a promising solution, allowing for the on-demand synthesis of phosphoramidites with short reaction times and near-quantitative yields, thereby bypassing the challenges of storage.

Another innovative approach is the development of P(V)-based platforms for oligonucleotide synthesis. nih.gov These reagents offer an alternative to the traditional P(III) chemistry of phosphoramidites and can simplify the synthesis process, particularly for unnatural phosphate (B84403) linkages, by eliminating the need for a separate oxidation step. nih.gov

Furthermore, new protecting group strategies have expanded the scope of phosphoramidite chemistry. For instance, the design of Fmoc-protected phosphoramidites has enabled the synthesis of base-labile oligonucleotides, which are incompatible with traditional deprotection conditions. mdpi.com

Key Advancements in Reagent Design:

| Advancement | Advantage |

| Increased Reagent Stability | Improved shelf-life and easier handling |

| P(V)-based Reagents | Alternative synthetic route, access to diverse phosphate linkages |

| Novel Protecting Groups (e.g., Fmoc) | Compatibility with sensitive substrates |

| On-demand Flow Synthesis | Circumvents stability issues, improves efficiency |

Exploration of Novel Substrate Reactivity Profiles

While this compound is a well-established reagent in oligonucleotide synthesis, ongoing research continues to uncover its utility in phosphorylating a diverse range of substrates beyond nucleic acids. This exploration of novel reactivity profiles is significantly broadening the applications of this versatile reagent.

Detailed research has demonstrated the efficacy of this compound and its analogs in the phosphorylation of amino acids and peptides. researchgate.net It is used for the efficient 'phosphite-triester' phosphorylation of protected serine, threonine, and tyrosine residues within peptide sequences, both in solution and on solid-phase supports. researchgate.netsigmaaldrich.com This has been instrumental in the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways.

The reagent has also found application in the synthesis of complex biologically active molecules such as inositol phosphates. researchgate.net For example, it has been used for the selective phosphorylation of hydroxyl groups in protected myo-inositol derivatives, key intermediates in the synthesis of phosphatidylinositol phosphates. researchgate.net

Examples of Novel Substrate Applications:

| Substrate Class | Specific Example | Significance |

| Peptides | Phosphorylation of serine-containing peptides | Synthesis of phosphopeptides for biological studies researchgate.netsigmaaldrich.com |

| Inositols | Selective phosphorylation of myo-inositol | Synthesis of signaling molecules researchgate.net |

| Glycerols | Phosphorylation of dipalmitoylglycerol | Synthesis of phospholipids |

| Glycosides | Conversion of azido-deoxy-galactosides | Formation of deoxy-hexos-uloses via intramolecular Staudinger reaction sigmaaldrich.comsigmaaldrich.com |

The reactivity of the N,N-diisopropylamino group with acidic protons, typically from an activator like 1H-tetrazole, allows for the phosphitylation of a wide range of hydroxyl-containing compounds, paving the way for its use in the synthesis of a variety of phosphorylated natural products and their analogs.

Development of Asymmetric Phosphorylation Methodologies

A frontier in the use of phosphoramidite reagents, including this compound, is the development of asymmetric phosphorylation methodologies. Creating stereodefined phosphorus centers is a significant challenge with profound implications for the development of therapeutic oligonucleotides and chiral small molecules.

Catalytic asymmetric phosphoramidite transfer is an emerging area that remains largely unexplored for phosphate ester synthesis. acs.org Recent breakthroughs have shown that chiral catalysts can induce enantioselectivity in phosphite transfer reactions. For instance, a tetrazole-functionalized peptide has been successfully used as an enantioselective catalyst for the phosphorylation of myo-inositol using a dibenzyl N,N-diethylphosphoramidite, a close structural analog of the diisopropyl compound. acs.org

The development of chiral phosphoramidite reagents, where the chirality is incorporated into the phosphoramidite itself, is another promising strategy. acs.orgnih.gov These reagents can be used to control the stereochemistry at the phosphorus center during the coupling reaction.

Furthermore, chiral phosphoric acids have been developed as catalysts for atroposelective cyclodehydration reactions, demonstrating the potential for chiral phosphorus-containing compounds to act as organocatalysts in other asymmetric transformations. nih.gov These methodologies, which harness chiral ligands, catalysts, or reagents, are paving the way for the stereocontrolled synthesis of P-chiral compounds, a long-standing goal in synthetic chemistry. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the standard protocols for introducing phosphate groups using dibenzyl N,N-diisopropylphosphoramidite in carbohydrate chemistry?

- Methodological Answer : The compound is typically used in phosphite triester chemistry. A common protocol involves reacting this compound with a hydroxyl-containing substrate (e.g., sugars or nucleosides) in the presence of 1H-tetrazole as an activator at -40°C under anhydrous conditions. After phosphitylation, the intermediate is oxidized in situ with meta-chloroperbenzoic acid (m-CPBA) to yield a phosphate triester. Final deprotection via catalytic hydrogenation (e.g., Pd/C) removes benzyl groups, yielding the desired phosphate .

Q. How is this compound employed in the synthesis of α-phosphorylated glycosides?

- Methodological Answer : For α-selective phosphorylation, steric and electronic factors are critical. A two-step process is used: (1) Activation of the hydroxyl group with 5-(ethylthio)-1H-tetrazole to form a phosphite intermediate, followed by (2) oxidation with hydrogen peroxide or m-CPBA. The α-selectivity arises from the steric bulk of the diisopropylamine group and the nucleophilicity of the β-anomer in polar aprotic solvents like THF. Yields up to 89% have been reported for α-phosphorylated GlcNAc derivatives .

Advanced Research Questions

Q. How can solvent and steric effects be optimized to control regioselectivity in phosphorylations using this compound?

- Methodological Answer : Regioselectivity is influenced by solvent polarity and steric hindrance. For example, in THF (low dielectric constant), β-anomer nucleophilicity is enhanced, favoring phosphorylation at less hindered positions. Steric effects from protecting groups (e.g., TBDMS at C6 in glucosamine derivatives) can block undesired sites. Computational modeling of substrate conformation and solvent polarity indices (e.g., Kamlet-Taft parameters) can guide solvent selection for target regioselectivity .

Q. What strategies mitigate side reactions during debenzylation of phosphate triesters synthesized with this reagent?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) is standard but can lead to over-reduction or incomplete deprotection. Alternative methods include:

- Acidolysis : Diluted sulfuric acid (e.g., 0.1 M H₂SO₄ in MeOH) selectively removes benzyl groups without cleaving acid-labile glycosidic bonds.

- Redox-neutral conditions : Use of ammonium formate in methanol under reflux avoids hydrogen gas hazards.

Monitoring by TLC (hexane:EtOAc, 3:1) or ³¹P NMR (δ ~0–3 ppm for phosphate esters) ensures complete deprotection .

Q. How can researchers resolve contradictions in NMR data when analyzing phosphorylated products?

- Methodological Answer : Impurities from underphosphorylated byproducts or residual solvents often complicate NMR interpretation. For example, in the synthesis of lipidated glycotherapeutics, ¹H NMR signals at 5.0–5.25 ppm (benzyl methylene) and 7.0–7.5 ppm (aromatic protons) may show inflated integrals due to overlapping impurities. Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by 2D NMR (HSQC, HMBC) resolves ambiguities by correlating ¹H-³¹P couplings and verifying phosphorylation sites .

Q. What are the limitations of this compound in synthesizing sterically hindered phosphorylated compounds?

- Methodological Answer : Bulky substrates (e.g., trityl-protected sugars) may exhibit reduced reactivity due to poor accessibility of the hydroxyl group. In such cases, substituting tetrazole activators with stronger acids (e.g., DCI, 4,5-dicyanoimidazole) increases reaction rates. Alternatively, microwave-assisted synthesis (e.g., 100°C, 30 min) enhances diffusion and reduces steric hindrance effects, as demonstrated in the synthesis of fluorescent cADPR analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。